1-(Carboxymethyl)pyridin-1-ium bromide
Description
Contextualization of Pyridinium (B92312) Quaternary Ammonium (B1175870) Salts
Pyridinium quaternary ammonium salts are a class of organic compounds characterized by a positively charged nitrogen atom within a pyridine (B92270) ring. This positive charge imparts unique physicochemical properties, such as increased water solubility and a distinct reactivity profile compared to their neutral pyridine precursors. These salts are integral to a wide array of chemical applications, serving as catalysts, surfactants, and precursors to various functionalized molecules. Their utility is further expanded by the tunable nature of the substituent on the nitrogen atom, which allows for the fine-tuning of their steric and electronic properties to suit specific applications.
The Significance of Pyridinium Betaines and Ylide Precursors in Organic Synthesis
Pyridinium betaines are neutral molecules that contain a positive and a negative charge on non-adjacent atoms. A prominent subclass of these are pyridinium ylides, which are zwitterionic species where a carbanion is attached to a positively charged nitrogen atom of a pyridine ring. These compounds are highly valuable intermediates in organic synthesis, particularly in the construction of complex heterocyclic frameworks. Their utility stems from their ability to act as 1,3-dipoles in cycloaddition reactions, providing a powerful tool for the synthesis of five-membered rings and other intricate molecular architectures. The in-situ generation of pyridinium ylides from their corresponding pyridinium salt precursors is a common and effective strategy in many synthetic transformations.
Academic Relevance and Research Trajectory of 1-(Carboxymethyl)pyridin-1-ium Bromide
This compound, a functionalized pyridinium salt, has emerged as a compound of interest in the field of green chemistry and catalysis. Its structure, which combines a pyridinium core with a carboxylic acid moiety, allows it to act as a bifunctional catalyst. Research into this compound has been driven by the increasing demand for environmentally benign and reusable catalytic systems. The trajectory of its academic exploration has focused on leveraging its unique properties, such as its potential for zwitterion formation and its application as a molten salt, to facilitate novel organic transformations.
Scope and Academic Objectives of Research on this compound
The primary academic objective in the study of this compound is to explore its potential as a versatile and sustainable catalyst in organic synthesis. Key research goals include the development of efficient and environmentally friendly synthetic methodologies utilizing this compound. A significant area of investigation has been its application as a nanocatalyst in multicomponent reactions, which are highly valued for their atom economy and ability to generate molecular complexity in a single step. Future research is likely to expand into other areas of catalysis and materials science, exploring the full potential of its unique molecular structure. A notable study has demonstrated its efficacy as a novel, efficient, and reusable nanocatalyst for the synthesis of bis-naphthodipyrans. hoffmanchemicals.com
Detailed Research Findings
The synthesis and characterization of this compound have been thoroughly investigated, with a particular focus on its application as a nanocatalyst.
Synthesis and Characterization
This compound can be synthesized via the reaction of pyridine with bromoacetic acid. The resulting compound has been extensively characterized using a variety of spectroscopic and analytical techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 45811-13-0 | hoffmanchemicals.com |
| Molecular Formula | C₇H₈BrNO₂ | hoffmanchemicals.com |
| Molecular Weight | 218.05 g/mol | hoffmanchemicals.com |
| Melting Point | 183-187 °C | hoffmanchemicals.com |
Table 2: Spectroscopic Data for this compound
| Technique | Key Data | Reference |
| ¹H NMR (DMSO-d₆, ppm) | δ 9.08 (d, 2H), 8.66 (t, 1H), 8.19 (t, 2H), 5.61 (s, 2H) | hoffmanchemicals.com |
| ¹³C NMR (DMSO-d₆, ppm) | δ 167.3, 147.5, 146.9, 128.3, 62.4 | hoffmanchemicals.com |
| FT-IR (KBr, cm⁻¹) | 3433, 3033, 2931, 1733, 1632, 1552, 1484, 1386, 1228, 1168, 778, 686 | hoffmanchemicals.com |
| Mass Spectrum (m/z) | 218 (M⁺) | hoffmanchemicals.com |
Crystal Structure and Morphology
Single crystal X-ray diffraction (SCXRD) analysis has confirmed the molecular structure of this compound. hoffmanchemicals.com The morphology of the compound, when prepared as a nanocatalyst, has been studied using scanning electron microscopy (SEM) and transmission electron microscopy (TEM), revealing its nanostructured nature. hoffmanchemicals.com X-ray diffraction (XRD) analysis has also been employed to study its crystalline properties. hoffmanchemicals.com
Table 3: Crystallographic and Morphological Data
| Analysis | Key Findings | Reference |
| SCXRD | Confirms the ionic structure with a bromide counter-ion. | hoffmanchemicals.com |
| SEM | Reveals the surface morphology of the nanocatalyst. | hoffmanchemicals.com |
| TEM | Provides information on the size and shape of the nanoparticles. | hoffmanchemicals.com |
| XRD | Characterizes the crystalline phases of the material. | hoffmanchemicals.com |
Catalytic Application in the Synthesis of Bis-Naphthodipyrans
A significant application of this compound is its use as a reusable nanocatalyst in the one-pot, three-component synthesis of bis-naphthodipyrans. hoffmanchemicals.com This reaction involves the condensation of a naphthalene-2,3-diol, an aromatic aldehyde, and malononitrile. The catalyst demonstrates high efficiency, leading to excellent yields of the desired products in short reaction times. hoffmanchemicals.com A key advantage of this catalytic system is the ability to recover and reuse the catalyst multiple times without a significant loss of activity. hoffmanchemicals.com
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H8BrNO2 |
|---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
2-pyridin-1-ium-1-ylacetic acid;bromide |
InChI |
InChI=1S/C7H7NO2.BrH/c9-7(10)6-8-4-2-1-3-5-8;/h1-5H,6H2;1H |
InChI Key |
TZWFIGLQGUDMSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)O.[Br-] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 1 Carboxymethyl Pyridin 1 Ium Bromide
Quaternization Reactions for N-Substituted Pyridinium (B92312) Bromide Synthesis
The most fundamental and widely employed method for the synthesis of 1-(carboxymethyl)pyridin-1-ium bromide is the quaternization of pyridine (B92270). This reaction involves the formation of a new carbon-nitrogen bond, resulting in a positively charged pyridinium cation.
Direct Alkylation of Pyridine with Bromoacetic Acid Derivatives
The direct alkylation of pyridine with a suitable bromoacetic acid derivative is the most straightforward approach for synthesizing this compound. quimicaorganica.org This is a classic SN2 reaction where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon atom of the bromo-compound and displacing the bromide ion. quimicaorganica.org
The reaction can be represented as follows:
C5H5N + BrCH2COOH → [C5H5NCH2COOH]+Br-
This method is advantageous due to its atom economy and the direct formation of the desired product. The reaction is typically carried out by mixing pyridine with bromoacetic acid, often in a suitable solvent or neat. nih.gov
Optimization of Reaction Conditions: Solvent Effects and Temperature Regimes
The efficiency of the quaternization reaction is significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of solvent and the reaction temperature.
Solvent Effects: The selection of an appropriate solvent is crucial for achieving high yields and reaction rates. Polar aprotic solvents are generally preferred as they can solvate the transition state effectively, thus accelerating the reaction. A comparative study on the quaternization of a pyridine derivative highlighted that conducting the reaction in acetonitrile (B52724) at 81 °C was the most optimal condition compared to acetone (B3395972) and 2-butanone. rsu.lvresearchgate.net For the synthesis of various pyridinium salts, ethanol (B145695) is also a commonly used solvent. nih.gov
Temperature Regimes: The reaction temperature plays a vital role in the kinetics of the quaternization process. Generally, increasing the temperature leads to a higher reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the product. nih.govucla.edu For instance, in the synthesis of butylpyridinium bromide, an increase in temperature from 138 °C to 160 °C improved the yield from 90% to approximately 97%. nih.govucla.edu However, at even higher temperatures, line broadening in the 1H NMR spectrum was observed, indicating the onset of decomposition. nih.govucla.edu Therefore, careful control of the temperature is essential for maximizing the yield and purity of this compound.
Table 1: Effect of Reaction Conditions on Pyridinium Salt Synthesis
| Alkylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Bromoacetic Acid | Ethanol | Reflux | High | nih.gov |
| Lipophilic Alkyl Bromides | Acetonitrile | 81 | Optimal | rsu.lvresearchgate.net |
| Bromobutane | (Continuous Flow) | 138 | 85.86 | nih.govucla.edu |
| Bromobutane | (Continuous Flow) | 160-170 | ~97 | nih.govucla.edu |
Green Chemistry Principles in Pyridinium Carboxymethyl Salt Synthesis
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. The synthesis of pyridinium salts, including this compound, has also been explored through the lens of green chemistry. nih.gov This involves the use of greener solvents, solvent-free conditions, and energy-efficient methods like microwave irradiation. acs.orgnih.gov
Solvent-free synthesis offers several advantages, including reduced waste, lower costs, and simpler work-up procedures. acs.org One study reported a solvent-free solid-phase method for preparing substituted pyridinium bromides that was significantly faster and more environmentally friendly than conventional methods. acs.org Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times and higher yields. acs.orgnih.gov
Multicomponent Approaches for Pyridinium Derivative Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued in organic synthesis for their efficiency and atom economy. researchgate.netchristuniversity.in While direct quaternization is the primary method for this compound, MCRs offer alternative routes to more complex pyridinium derivatives. researchgate.net These reactions often proceed in a one-pot fashion, minimizing waste and purification steps. researchgate.netchristuniversity.in The development of MCRs for the synthesis of functionalized pyridines is an active area of research and could potentially be adapted for the synthesis of carboxymethyl pyridinium systems. core.ac.uk
Functionalization Strategies for Carboxymethyl Pyridinium Systems
The this compound molecule possesses several sites that can be further functionalized to create a diverse range of derivatives. The carboxylic acid group is a key handle for modification. It can be converted into esters, amides, or other functional groups through standard organic transformations. This allows for the tuning of the compound's physical and chemical properties, such as its solubility and reactivity.
Furthermore, the pyridine ring itself can be functionalized. While the pyridinium nitrogen is already quaternized, the carbon atoms of the ring can undergo various reactions. Direct C-H functionalization of pyridines is a challenging but rapidly developing field that offers a sustainable way to introduce new substituents. rsc.orgresearchgate.net Strategies for regioselective functionalization, particularly at the C4-position, have been developed using blocking groups. nih.govchemistryviews.org
Advanced Purification and Isolation Techniques for Pyridinium Bromide Salts
As ionic compounds, pyridinium bromide salts like this compound are non-volatile, which precludes purification by conventional distillation. Therefore, other techniques are employed to isolate and purify these compounds.
Crystallization: Crystallization is a common and effective method for purifying solid pyridinium salts. nih.gov The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of crystals of the pure compound. The choice of solvent is critical for successful crystallization.
Extraction: Liquid-liquid extraction can be used to remove impurities from ionic liquids. rsc.org This technique relies on the differential solubility of the ionic liquid and the impurities in two immiscible liquid phases. rsc.org
Chromatography: Various chromatographic techniques can be employed for the purification of ionic liquids. Hydrophilic interaction liquid chromatography (HILIC) and mixed-mode chromatography have been shown to be effective for the separation of ionic liquids. nih.gov These methods utilize stationary phases that can interact with the ionic species, allowing for their separation based on their physicochemical properties. scispace.com
Aqueous Two-Phase Systems: For hydrophilic ionic liquids, an aqueous two-phase system can be used for recovery and purification. rsc.org This method avoids the use of volatile organic solvents, making it a greener alternative. rsc.org
Advanced Structural Elucidation and Spectroscopic Characterization of 1 Carboxymethyl Pyridin 1 Ium Bromide
Single-Crystal X-ray Diffraction Studies of Molecular and Supramolecular Architecture
Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional arrangement of atoms within a crystal. Studies on 1-(Carboxymethyl)pyridin-1-ium bromide and closely related structures provide critical insights into its solid-state conformation and the non-covalent interactions that govern its crystal lattice formation. nih.govresearchgate.netnih.gov
Conformational Analysis of the Carboxymethyl Moiety and Pyridinium (B92312) Ring
The molecular structure of this compound consists of a planar pyridinium ring covalently linked to a carboxymethyl group. The positive charge is formally located on the nitrogen atom of the pyridinium ring. nih.gov In related structures, the pyridinium ring itself remains largely planar, a characteristic feature of aromatic systems. researchgate.net The carboxymethyl group, however, possesses rotational freedom around the N-CH₂ and CH₂-COOH bonds.
The conformation is typically not perfectly planar across the entire molecule. The carboxyl group is often slightly twisted out of the plane of the pyridinium ring. researchgate.net For instance, in the analogous structure of 4-carboxypyridinium bromide, the carboxyl group is slightly rotated, with torsion angles of 164.8 (4)° and -17.6 (6)°. researchgate.net In similar pyridinium salts, the dihedral angle between the plane of the pyridinium ring and appended groups can be significant, often influenced by the packing forces within the crystal. nih.govdntb.gov.ua This deviation from planarity is a result of minimizing steric hindrance and optimizing intermolecular interactions within the crystal lattice.
Table 1: Selected Crystallographic Parameters for a Representative Carboxypyridinium Bromide Structure
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.5296 |
| b (Å) | 7.5013 |
| c (Å) | 19.7187 |
| Z (molecules/unit cell) | 8 |
Note: Data is representative of similar structures and serves for illustrative purposes. growingscience.com
Intermolecular Interactions and Crystal Packing Motifs: Hydrogen Bonding Analysis
The supramolecular architecture of this compound in the solid state is dominated by a network of hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor (O-H), while the carboxylate oxygen atoms and the bromide anion (Br⁻) are effective hydrogen bond acceptors. researchgate.netnih.gov
The primary interactions observed in the crystal structures of related compounds include:
Charge-Assisted Hydrogen Bonds: Strong O-H···Br hydrogen bonds are formed between the carboxylic acid proton and the bromide anion. These interactions are crucial in linking the cationic and anionic components of the salt. researchgate.netresearchgate.net
Inter-cation Hydrogen Bonds: Carboxypyridinium cations can link together through strong O-H···O hydrogen bonds, where the carboxylic acid group of one molecule donates a proton to the carbonyl oxygen of a neighboring molecule, often forming one-dimensional chains or dimeric motifs. nih.govresearchgate.net
Weak C-H···Br and C-H···O Interactions: The aromatic C-H bonds of the pyridinium ring and the aliphatic C-H bonds of the methylene (B1212753) group can also participate in weaker hydrogen bonding with the bromide anion and carboxylate oxygens, further stabilizing the crystal packing. nih.gov
These interactions collectively create a robust three-dimensional network. For example, in 4-Carboxypyridinium bromide, the cations and bromide ions are linked into chains through hydrogen bonds. researchgate.net Similarly, in a related dipyridinium bromide dihydrate, water molecules are linked to the organic molecule and the bromide ion through O-H···O and O-H···Br interactions, highlighting the importance of these forces in defining the crystal packing. researchgate.netnih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Stereochemical Insight
High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure in solution. The chemical shifts observed are indicative of the electronic environment of each nucleus. For this compound, the quaternization of the pyridine (B92270) nitrogen leads to a significant deshielding effect, causing the attached protons to resonate at a higher frequency (downfield) compared to neutral pyridine. researchgate.net
¹H NMR: The proton spectrum typically shows distinct signals for the methylene protons (-CH₂-) and the aromatic protons of the pyridinium ring. The pyridinium protons often appear as complex multiplets due to spin-spin coupling. Protons at the ortho (positions 2, 6) and para (position 4) positions are more deshielded than those at the meta (positions 3, 5) positions due to the electron-withdrawing effect of the positively charged nitrogen. The carboxylic acid proton (-COOH) usually appears as a broad singlet at a very downfield chemical shift. researchgate.netnih.gov
¹³C NMR: The carbon spectrum provides complementary information. The carbonyl carbon of the carboxylic acid group appears at a characteristic downfield shift. The carbons of the pyridinium ring are also deshielded, with the carbons adjacent to the nitrogen atom (C2, C6) showing the largest downfield shift. nih.govresearchgate.net
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-(Carboxymethyl)pyridin-1-ium Cation
| Nucleus | Assignment | Chemical Shift (ppm) |
|---|---|---|
| ¹H | Pyridinium H (ortho) | ~8.8 - 9.1 |
| ¹H | Pyridinium H (para) | ~8.5 - 8.7 |
| ¹H | Pyridinium H (meta) | ~8.1 - 8.3 |
| ¹H | Methylene (-CH₂-) | ~5.5 - 5.8 |
| ¹H | Carboxyl (-COOH) | >10 (often broad) |
| ¹³C | Carbonyl (-C=O) | ~168 - 170 |
| ¹³C | Pyridinium C (ortho) | ~145 - 148 |
| ¹³C | Pyridinium C (para) | ~144 - 146 |
| ¹³C | Pyridinium C (meta) | ~128 - 130 |
| ¹³C | Methylene (-CH₂-) | ~62 - 64 |
Note: Values are typical and can vary based on solvent and concentration. Data is analogous to the chloride salt and other pyridinium salts. researchgate.netnih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding State Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of functional groups. nih.gov
Key vibrational bands for this compound include:
O-H Stretching: A very broad and strong absorption band is typically observed in the FT-IR spectrum in the region of 3400-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.
C-H Stretching: Aromatic C-H stretching vibrations of the pyridinium ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹. iosrjournals.org
C=O Stretching: A strong, sharp band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is found in the region of 1700-1740 cm⁻¹. nih.gov
C=C and C=N Ring Stretching: The characteristic stretching vibrations of the pyridinium ring are observed in the 1625-1430 cm⁻¹ region. elixirpublishers.com These bands confirm the integrity of the aromatic system.
C-N Stretching: The C-N stretching vibration is typically found in the 1382-1266 cm⁻¹ range and is often mixed with other vibrational modes. elixirpublishers.com
Raman spectroscopy provides complementary information, with ring vibrations often showing strong signals. mdpi.com The comparison between IR and Raman spectra can help in assigning vibrational modes based on their symmetry. mdpi.com
Table 3: Principal FT-IR and Raman Vibrational Frequencies (cm⁻¹) and Assignments
| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Method |
|---|---|---|
| 3400 - 2500 | O-H stretch (Carboxylic acid) | FT-IR |
| 3100 - 3000 | Aromatic C-H stretch | FT-IR, Raman |
| 3000 - 2850 | Aliphatic C-H stretch | FT-IR, Raman |
| 1740 - 1700 | C=O stretch (Carbonyl) | FT-IR |
| 1625 - 1430 | C=C and C=N ring stretches | FT-IR, Raman |
| 1380 - 1260 | C-N stretch | FT-IR, Raman |
Note: Assignments are based on established group frequencies for pyridinium and carboxylic acid moieties. nih.govelixirpublishers.commdpi.com
Electronic Absorption and Emission Spectroscopy for Charge Transfer and Electronic Transitions
Electronic spectroscopy, primarily UV-Visible absorption, is used to study the electronic transitions within the molecule. Pyridinium compounds typically exhibit strong absorption bands in the ultraviolet region, corresponding to π→π* transitions within the aromatic pyridinium ring. researchgate.net For a 1-substituted pyridinium compound, the absorption maximum (λ_max) is generally observed in the range of 290-300 nm. researchgate.net The exact position of the absorption maximum can be influenced by the solvent polarity.
The electronic structure of the pyridinium cation is the primary chromophore. The carboxymethyl substituent has a minor influence on the position of the main absorption band. Emission (fluorescence) is not a prominent feature for simple pyridinium salts of this type, as they often lack the extended conjugation or structural rigidity that promotes efficient fluorescence. researchgate.net
Mass Spectrometric Elucidation of Molecular Structure and Fragmentation Pathways
Mass spectrometry (MS) is used to determine the molecular weight and study the fragmentation of the compound. For an ionic species like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are most effective.
In positive-ion mode ESI-MS, the primary species observed is the intact cation, [C₅H₅NCH₂COOH]⁺, resulting from the loss of the bromide counter-ion. This peak would appear at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the cation (138.05 Da). The detection of this molecular ion confirms the composition of the cation.
Further fragmentation of the cation can occur under higher energy conditions (tandem MS or MS/MS). Plausible fragmentation pathways for the [C₅H₅NCH₂COOH]⁺ cation include:
Loss of CO₂: Decarboxylation of the carboxylic acid group would lead to the loss of a neutral CO₂ molecule (44 Da), resulting in a fragment ion at m/z 94.06.
Loss of COOH: Cleavage of the N-C bond could lead to the loss of the entire carboxymethyl radical, though this is less common.
The most diagnostic feature in the mass spectrum is the base peak corresponding to the intact cation. researchgate.net
Table 4: Predicted Mass Spectrometric Fragments for this compound
| m/z (Da) | Formula of Ion | Identity |
|---|---|---|
| 138.05 | [C₇H₈NO₂]⁺ | Molecular Cation [M-Br]⁺ |
| 94.06 | [C₆H₈N]⁺ | Fragment from loss of CO₂ |
Note: Fragmentation is predicted based on common pathways for carboxylic acids and related structures. researchgate.net
Reactivity Profiles and Mechanistic Investigations of 1 Carboxymethyl Pyridin 1 Ium Bromide
Generation of Pyridinium (B92312) Ylides via Deprotonation
The foundational step in harnessing the synthetic potential of 1-(carboxymethyl)pyridin-1-ium bromide is its conversion into the corresponding pyridinium ylide. This transformation is achieved through deprotonation of the acidic methylene (B1212753) (CH₂) protons situated between the pyridinium nitrogen and the carboxyl group. The presence of the adjacent positively charged nitrogen atom and the electron-withdrawing carboxyl group significantly increases the acidity of these protons, facilitating their removal by a base to generate the transient 1,3-dipolar ylide species. researchgate.netresearchgate.net This ylide is a versatile intermediate, serving as a key building block in various heterocyclic syntheses. nih.govresearchgate.net
The generation of the pyridinium ylide from its parent salt, this compound, is typically accomplished by treatment with a suitable base. The choice of base and solvent can influence the efficiency of ylide formation and the subsequent reaction pathway. researchgate.net Common bases employed for this purpose include organic and inorganic bases such as potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and potassium tert-butoxide (KOtBu). researchgate.netmdpi.comrsc.org
The stability of the resulting ylide is a critical factor in its reactivity. The ylide derived from this compound is stabilized by the electron-withdrawing carboxymethyl group, which delocalizes the negative charge on the ylidic carbon. researchgate.netsemanticscholar.org This stabilization is crucial, as pyridinium ylides lacking such electron-withdrawing groups are generally unstable. researchgate.net The stability imparted by the substituent allows the ylide to exist long enough to participate in subsequent reactions, such as cycloadditions. semanticscholar.org Studies have shown that stronger electron-withdrawing groups on the ylide carbanion lead to greater charge delocalization and higher stability. semanticscholar.org
The selection of reaction conditions plays a significant role in favoring the desired reaction pathway. For instance, in the context of subsequent cycloadditions, the use of potassium tert-butoxide in tetrahydrofuran (B95107) (THF) or aqueous sodium hydroxide under biphasic conditions has been shown to favor the formation of the cycloadduct over a competing Michael addition pathway. researchgate.net
Table 1: Representative Conditions for Base-Mediated Ylide Generation
| Pyridinium Salt Precursor | Base | Solvent | Application | Reference |
|---|---|---|---|---|
| Substituted Pyridinium Salts | K₂CO₃ | Methanol (MeOH) | [3+2] Cycloaddition | mdpi.comnih.gov |
| Substituted Pyridinium Salts | KOtBu | Tetrahydrofuran (THF) | [3+2] Cycloaddition | researchgate.net |
| Substituted Pyridinium Salts | NaOH (aq.) | Biphasic | [3+2] Cycloaddition | researchgate.net |
Direct observation of transient pyridinium ylides is often challenging due to their high reactivity. However, their formation can be inferred and characterized through spectroscopic methods and chemical trapping experiments. rsc.org Proton NMR (¹H-NMR) spectroscopy is a key tool for monitoring the deprotonation of the pyridinium salt. The characteristic singlet for the methylene (CH₂) protons in the pyridinium salt precursor is observed at a specific chemical shift (e.g., between 5.6 and 6.6 ppm in CD₃OD for related salts). nih.gov Upon addition of a base and formation of the ylide, this signal disappears or shifts significantly due to the change in the chemical environment of the protons. nih.govresearchgate.net In deuterated solvents like CD₃OD, a high rate of H/D exchange at the acidic methylene position can sometimes lead to a diminished or absent signal even in the salt form. nih.gov
Trapping experiments provide definitive evidence for the in situ generation of the pyridinium ylide. In these experiments, the ylide is generated in the presence of a reactive substrate, known as a dipolarophile (e.g., an alkene or alkyne), which "traps" the transient ylide by undergoing a rapid reaction, typically a cycloaddition. nih.govresearchgate.net The isolation and characterization of the resulting cycloadduct, such as an indolizine (B1195054), confirms the initial formation of the pyridinium ylide as a reactive intermediate. researchgate.net This method is the most common and practical approach for demonstrating the existence and synthetic utility of these transient species. researchgate.netnih.gov
Pyridinium Ylide-Mediated Cycloaddition Reactions
Pyridinium ylides are classic 1,3-dipoles and their most prominent application in organic synthesis is their participation in 1,3-dipolar cycloaddition reactions. researchgate.net This class of reactions provides a powerful and direct route for the construction of five-membered rings, which are core structures in many nitrogen-containing heterocyclic compounds. nih.govresearchgate.net
The [3+2] cycloaddition reaction between a pyridinium ylide (the three-atom, 1,3-dipole component) and a two-atom dipolarophile (typically an activated alkene or alkyne) is a cornerstone of N-heterocycle synthesis. nih.gov This reaction is particularly effective for the synthesis of the indolizine scaffold. researchgate.netnih.gov
The process begins with the in situ generation of the pyridinium ylide from this compound via base-mediated deprotonation. This ylide then reacts with a dipolarophile, such as an electron-deficient alkyne (e.g., ethyl propiolate or dimethyl acetylenedicarboxylate), to form a dihydroindolizine intermediate. rsc.orgnih.gov This intermediate subsequently undergoes spontaneous aromatization, often through air oxidation, to yield the stable indolizine product. nih.gov This methodology offers a versatile and straightforward approach for assembling the bicyclic indolizine system. nih.gov The reaction is tolerant of a wide range of substituents on both the pyridinium ring and the dipolarophile, allowing for the synthesis of a diverse library of functionalized indolizines. nih.govrsc.org
Table 2: Examples of Dipolarophiles in [3+2] Cycloadditions with Pyridinium Ylides
| Dipolarophile Class | Specific Example | Resulting Heterocycle Core | Reference |
|---|---|---|---|
| Activated Alkynes | Ethyl propiolate | Indolizine | nih.gov |
| Activated Alkynes | Dimethyl acetylenedicarboxylate | Indolizine | rsc.org |
| Activated Alkenes | Arylidene-malonates | Tetrahydroindolizine | researchgate.net |
The [3+2] cycloaddition reactions of pyridinium ylides can exhibit high levels of selectivity, which is crucial for the synthesis of complex molecules with defined chemical structures.
Regioselectivity refers to the orientation of the dipole and dipolarophile as they combine. In many cases, the reaction proceeds with exclusive regioselectivity, yielding only one of the possible constitutional isomers. nih.gov This selectivity is governed by the electronic properties of the reactants. The reaction mechanism and regioselectivity can be rationalized by analyzing the interaction between the frontier molecular orbitals (HOMO of the ylide and LUMO of the dipolarophile) and by evaluating global and local electrophilicity and nucleophilicity descriptors. nih.gov
Stereoselectivity concerns the three-dimensional arrangement of the atoms in the product. These cycloadditions can be highly diastereoselective and stereospecific. researchgate.netelsevierpure.com For example, reactions with cyclic alkenes can proceed in a highly endo-selective manner. researchgate.net The stereochemical outcome is dependent on the structure of the reactants, including the substituents on both the ylide and the dipolarophile. researchgate.netnih.gov The development of highly stereoselective dearomative [3+2] cycloadditions between cyclic pyridinium ylides and nitroolefins has provided an efficient method for constructing complex spiro-indolizidine scaffolds. rsc.org The precise control over stereochemistry is often determined by the stabilities of the various possible transition states leading to different stereoisomers. elsevierpure.com
The mechanism of the [3+2] cycloaddition between pyridinium ylides and dipolarophiles has been a subject of considerable investigation. The reaction is generally described as a concerted, one-step process where the two new sigma bonds are formed simultaneously, although not necessarily at the same rate (an asynchronous mechanism). mdpi.comnih.gov
Theoretical studies, often employing density functional theory (DFT), support this mechanistic view. nih.govelsevierpure.com These calculations help to elucidate the reaction pathway by modeling the transition state structures and determining the activation energies for different possible routes. The analysis of global electron density transfer (GEDT) often indicates that the reactions are polar, with electron density flowing from the pyridinium ylide (nucleophile) toward the electron-deficient dipolarophile (electrophile). nih.gov The reactions of pyridinium ylides with propiolates are typically described as concerted, HOMO-controlled reactions, consistent with the principles of 1,3-dipolar cycloadditions. mdpi.com While the concerted pathway is widely accepted, stepwise mechanisms involving the formation of a zwitterionic intermediate have also been considered in some contexts, though the concerted pathway is generally favored for most common systems. researchgate.net
Nucleophilic Addition Reactions to the Pyridinium Ring System
The chemical behavior of this compound is significantly influenced by the electron-deficient nature of its pyridinium ring. The quaternization of the pyridine (B92270) nitrogen atom by the carboxymethyl group markedly enhances the electrophilicity of the ring system, making it susceptible to attack by a diverse range of nucleophiles. mdpi.com This activation facilitates nucleophilic addition reactions, which are otherwise challenging with unactivated pyridine due to its aromatic stability. nih.gov
Nucleophilic additions to such activated pyridinium salts can theoretically occur at the C2 (ortho), C4 (para), or C6 (ortho) positions, leading to the formation of various dihydropyridine (B1217469) (DHP) isomers. nih.gov The regioselectivity of this attack is governed by a combination of electronic and steric factors. Electronically, the C2 and C4 positions are the most activated due to resonance stabilization of the negative charge in the transition state. The specific outcome often depends on the nature of the nucleophile, the solvent, and the presence of other substituents on the ring. acs.orgchemrxiv.org
Common nucleophiles used in these reactions include organometallic reagents (like Grignard reagents), enamines, and various carbon and heteroatom nucleophiles. mdpi.comchemrxiv.org The reaction typically proceeds via the formation of a kinetically controlled product, yielding 1,2-DHP or 1,4-DHP derivatives. acs.org These dihydropyridine products are valuable synthetic intermediates, serving as precursors for the synthesis of more complex substituted piperidines, tetrahydropyridines, and other nitrogen-containing heterocycles. nih.gov For instance, copper-catalyzed additions of diborylalkyl reagents to N-alkylpyridinium salts have been shown to produce 1,2-dihydropyridines with high regioselectivity. nih.govacs.org
Table 1: Regioselectivity of Nucleophilic Addition to Substituted Pyridinium Salts
| Nucleophile Type | Predominant Position of Attack | Resulting Product Class | References |
|---|---|---|---|
| Organometallic Reagents (e.g., Grignard) | C2 or C4 (often mixture) | 1,2- or 1,4-Dihydropyridines | acs.orgchemrxiv.org |
| Boron-based Nucleophiles (Catalyst-dependent) | C2 or C6 | 1,2- or 1,6-Dihydropyridines | nih.gov |
| Enamines (Chiral) | C4 | 1,4-Dihydropyridines | mdpi.com |
Thermal Decomposition and Decarboxylation Mechanisms
The thermal behavior of this compound is characterized by its potential for decomposition and decarboxylation. While specific studies on the thermal decomposition of this exact compound are not extensively detailed, the mechanism can be inferred from the established chemistry of related pyridinecarboxylic acids and quaternary ammonium (B1175870) salts. researchgate.netcdnsciencepub.commdpi.com
The most probable thermal decomposition pathway involves decarboxylation—the loss of carbon dioxide (CO₂) from the carboxymethyl group. This process is facilitated by the zwitterionic character of the molecule. The compound exists in equilibrium between its cationic acid form and a neutral betaine (B1666868) or ylide form. For pyridinecarboxylic acids, it has been demonstrated that the zwitterionic species decarboxylates significantly faster than the anionic form. researchgate.netcdnsciencepub.com The reaction is believed to proceed through the loss of CO₂ to generate a pyridinium ylide intermediate (specifically, pyridin-1-ium-1-ylmethylide).
This ylide is a highly reactive 1,3-dipole and can undergo various subsequent reactions, such as cycloadditions or rearrangements. researchgate.net The stability of this ylide intermediate is a key factor in the facility of the decarboxylation process. Studies on picolinic acid (pyridine-2-carboxylic acid) show that the proximity of the carboxyl group to the ring nitrogen is crucial for accelerating decarboxylation, suggesting a mechanism where the nitrogen atom stabilizes the transition state. cdnsciencepub.comstackexchange.com While the carboxymethyl group in this compound is separated from the ring by a methylene unit, the powerful electron-withdrawing effect of the cationic pyridinium nitrogen still promotes the cleavage of the C-C bond, leading to CO₂ elimination upon heating.
Table 2: Proposed Steps in the Thermal Decarboxylation of this compound
| Step | Process | Intermediate/Product | Mechanistic Role |
|---|---|---|---|
| 1 | Zwitterion Formation | Pyridinium betaine (zwitterion) | Formation of the reactive species |
| 2 | Decarboxylation | Pyridin-1-ium-1-ylmethylide + CO₂ | Rate-determining step; loss of carbon dioxide |
Coordination Chemistry and Interactions with Metal Centers
This compound, primarily through its deprotonated zwitterionic form (a pyridinium betaine), is an effective ligand in coordination chemistry. rsc.org The presence of a carboxylate group provides a primary binding site for a wide array of metal ions. The coordination behavior of such betaine ligands has been explored, revealing diverse structural motifs depending on the metal center, the counter-ion, and crystallization conditions. rsc.orgcuhk.edu.hk
The most common coordination mode involves the carboxylate group, which can bind to metal centers in several ways:
Monodentate: One oxygen atom of the carboxylate coordinates to a single metal ion.
Bidentate Chelation: Both oxygen atoms of the carboxylate bind to the same metal ion, forming a chelate ring.
Bidentate Bridging: The two oxygen atoms of the carboxylate bridge between two different metal ions, often leading to the formation of dimeric or polymeric structures.
Table 3: Common Coordination Modes of Pyridinium Betaine Ligands with Metal Centers
| Coordination Mode | Description | Structural Outcome | Example Metal Ions |
|---|---|---|---|
| Monodentate | One carboxylate oxygen binds to one metal center. | Simple complexes or termination of polymer chains. | Cu(II), Ni(II) |
| Bidentate Bridging | Carboxylate group links two metal centers. | Dimers, chains, or 2D/3D coordination polymers. | Ag(I), Cu(II) |
Advanced Applications in Chemical Synthesis and Materials Science
Role as a Precursor for N-Heterocyclic Carbenes (NHCs) and Ancillary Ligands in Catalysis
N-Heterocyclic Carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and organocatalysis due to their strong σ-donating properties and their ability to form stable complexes with a wide range of metals. Pyridinium (B92312) salts are known precursors for the generation of both normal and abnormal (mesoionic) NHCs. The formation of an NHC from a pyridinium salt typically involves the deprotonation of the acidic proton on the pyridinium ring.
However, based on currently available scientific literature, there is no specific research detailing the synthesis of N-Heterocyclic Carbenes or their corresponding ancillary ligands directly from 1-(Carboxymethyl)pyridin-1-ium bromide. While the pyridinium moiety is a general precursor for NHCs, the influence of the carboxymethyl substituent on the feasibility and properties of the resulting carbene has not been explicitly investigated or reported.
Catalytic Applications Utilizing Pyridinium Moieties
The positively charged pyridinium ring in this compound imparts unique electronic properties that can be harnessed in various catalytic applications.
Pyridinium salts, as a class of compounds, have been explored for their utility in both organocatalysis and phase transfer catalysis. In organocatalysis, the pyridinium moiety can act as a Lewis acid or participate in hydrogen bonding interactions to activate substrates. In phase transfer catalysis, quaternary ammonium (B1175870) salts, including pyridinium salts, are well-established for their ability to transport anionic reactants from an aqueous phase to an organic phase, thereby facilitating reactions between immiscible reactants.
Despite the general applicability of pyridinium salts in these fields, specific studies detailing the use of this compound as an organocatalyst or a phase transfer catalyst are not prominently featured in the current body of scientific literature. The presence of both a cationic pyridinium ring and a carboxylic acid group could potentially offer interesting reactivity or solubility profiles, but dedicated research in these areas has not been published.
The development of innovative catalytic systems to address global challenges such as carbon dioxide utilization and energy storage is a burgeoning area of research. While pyridinium-based catalysts have been investigated for the electrochemical reduction of CO2, there is no specific research available that demonstrates the application of this compound in this context.
In the realm of energy storage, however, this compound has been identified as a promising bromine complexing agent for use in Zinc-Bromine Redox Flow Batteries (ZBFBs). In ZBFBs, the positive electrolyte contains bromide ions that are oxidized to bromine during charging. The volatile and corrosive nature of bromine presents a significant challenge. Bromine complexing agents are added to the electrolyte to sequester the bromine, reducing its vapor pressure and enhancing the safety and performance of the battery.
Recent research has highlighted this compound as a potential candidate for this application. Its synthesis involves the reaction of pyridine (B92270) with 2-bromoacetic acid. The carboxymethyl group is a key feature that influences its properties as a bromine complexing agent.
Table 1: Comparison of Synthesis Time for Selected Bromine Complexing Agents
| Compound | Synthesis Time (hours) |
|---|---|
| This compound | 4 |
This table illustrates the comparatively shorter synthesis time for this compound, which is an advantage for its potential large-scale application.
Supramolecular Chemistry: Self-Assembly and Host-Guest Phenomena
The structural features of this compound, namely the planar, cationic pyridinium ring and the flexible carboxymethyl group capable of hydrogen bonding, make it an intriguing building block for the construction of supramolecular assemblies.
Crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties. This is achieved by understanding and controlling the intermolecular interactions that govern the formation of the crystal lattice. Pyridinium salts are valuable components in crystal engineering due to their ability to participate in a variety of non-covalent interactions, including hydrogen bonding, ion-pairing, and π-π stacking.
While the crystal structure of this compound itself is not reported in the surveyed literature, the crystal structure of a related, more complex molecule, 1-Carboxymethyl-1′-carboxylatomethyl-3,3′-[p-phenylenebis(oxymethylene)]dipyridinium bromide dihydrate, provides insight into the structural motifs involving the carboxymethylpyridinium unit. In the crystal structure of this salt, pairs of betaine (B1666868) molecules are linked by strong and symmetrical O—H⋯O hydrogen bonds, forming infinite chains. Additionally, water molecules and the bromide anion are integrated into the structure through O—H⋯O and O—H⋯Br interactions. This demonstrates the propensity of the carboxymethylpyridinium bromide moiety to form extended hydrogen-bonded networks, a key principle in crystal engineering.
The ability of synthetic molecules to selectively bind to specific ions is the basis of anion and cation recognition, a fundamental area of supramolecular chemistry with applications in sensing, separation, and transport. The cationic pyridinium ring of this compound could potentially interact with anions through electrostatic and hydrogen bonding interactions, while the carboxylate group could act as a binding site for cations.
However, there are no specific studies in the current scientific literature that focus on the anion or cation recognition properties of this compound. Research in this area would be necessary to elucidate its potential as a molecular receptor.
Integration into Functional Materials and Polymer Science
The unique molecular structure of this compound, featuring both a charged pyridinium ring and a carboxylic acid group, makes it a candidate for integration into functional materials. These functional groups offer sites for polymerization, hydrogen bonding, and electrostatic interactions, which are crucial for the design of advanced materials.
Polymeric Ionic Liquids and Conductive Materials
While pyridinium-based ionic liquids are a significant class of materials, detailed studies specifically incorporating this compound into polymeric ionic liquids (PILs) or investigating its use in conductive materials are not extensively documented in publicly available research. The potential for the carboxymethyl group to act as a polymerizable moiety or for the ionic nature of the compound to contribute to conductivity remains a subject for future investigation.
Surface Modification and Nanomaterial Functionalization
Research has demonstrated the application of this compound as a novel nanocatalyst. In this capacity, the compound facilitates organic reactions, offering high yields, short reaction times, and the advantage of being reusable. researchgate.net
A study on the synthesis of bis-naphthodipyrans utilized this compound as an efficient, reusable nanocatalyst. researchgate.net The catalyst was thoroughly characterized using various analytical techniques, including scanning electron microscopy (SEM) and transmission electron microscopy (TEM), which confirmed its nanostructured nature. researchgate.net The key advantages highlighted in this application include the mild and environmentally friendly reaction conditions. researchgate.net
| Application | Key Characteristics | Analytical Methods Used for Characterization | Reported Advantages |
|---|---|---|---|
| Synthesis of bis-naphthodipyrans | Novel, efficient, and reusable nanocatalyst | SEM, TEM, SCXRD, ¹H NMR, ¹³C NMR, FT-IR, Mass Spectra, XRD, TG/DTG | High yields, Short reaction times, Catalyst reusability, Mild reaction conditions |
Analytical Chemistry Applications (e.g., as Derivatization Reagents)
In the field of analytical chemistry, derivatization reagents are used to modify an analyte to improve its detection and separation, often in techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). Despite the presence of a reactive carboxylic acid group, there is currently a lack of specific research in scientific literature describing the use of this compound as a derivatization reagent for analytical purposes.
Future Research Trajectories and Emerging Paradigms in 1 Carboxymethyl Pyridin 1 Ium Bromide Research
Development of Sustainable and Eco-Friendly Synthetic Methodologies
The chemical industry's increasing focus on green chemistry is expected to heavily influence the future synthesis of 1-(Carboxymethyl)pyridin-1-ium bromide. nih.govnih.gov Current synthetic routes often rely on conventional heating and organic solvents. Future methodologies will likely prioritize energy efficiency, waste reduction, and the use of renewable resources.
One promising avenue is the adoption of solvent-free or greener solvent-based approaches. nih.gov Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times and improve yields for the synthesis of pyridine (B92270) derivatives, offering a more sustainable alternative to conventional heating. nih.gov Another area of exploration is the use of ultrasound irradiation, which has been successfully employed in the eco-friendly synthesis of other pyridinium-based ionic liquids. mdpi.comresearchgate.net These methods not only align with the principles of green chemistry but also offer potential economic benefits through reduced energy consumption and solvent usage.
Furthermore, research into one-pot multicomponent reactions presents an opportunity to streamline the synthesis of complex pyridinium (B92312) derivatives, minimizing intermediate isolation steps and thereby reducing waste. nih.gov The development of solid-supported syntheses is another area of interest, as it can simplify product purification and catalyst recycling. nih.gov
| Synthesis Method | Key Advantages | Relevant Research Areas |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency | One-pot multicomponent reactions |
| Ultrasound Irradiation | Eco-friendly, can be performed in greener solvents | Synthesis of pyridinium-based ionic liquids |
| Solvent-Free Synthesis | Reduced waste, lower environmental impact, cost-effective | Solid-supported synthesis |
Exploration of Novel Reactivity Pathways and Synthetic Transformations
Future research will undoubtedly delve deeper into the reactivity of this compound, particularly focusing on the generation and subsequent reactions of its corresponding pyridinium ylide. Pyridinium ylides are versatile intermediates in organic synthesis, capable of participating in a variety of cycloaddition and cascade reactions to form complex heterocyclic structures. rsc.orgresearchgate.netscinito.ai
The carboxymethyl group in this compound can influence the stability and reactivity of the resulting ylide. Researchers are likely to explore how this substituent can be leveraged to control the regioselectivity and stereoselectivity of reactions. nih.gov For instance, tandem Michael addition/elimination reactions involving pyridinium ylides have shown novel reactivity with electron-deficient alkenes, leading to a broad range of functionalized products. rsc.orgresearchgate.net Investigating similar transformations with the ylide derived from this compound could open up new synthetic routes to valuable compounds.
Moreover, the photochemical transformations of pyridinium salts represent another exciting frontier. rsc.org Irradiation of pyridinium salts can lead to remarkable structural rearrangements and the formation of complex molecular architectures. rsc.org Exploring the photochemistry of this compound could unveil novel reaction pathways and provide access to unique chemical scaffolds. nih.gov
Advanced Characterization Techniques for In-Situ Mechanistic Probes
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. Future research on this compound will increasingly rely on advanced characterization techniques to probe reaction intermediates and transition states in real-time.
In-situ spectroscopic methods, such as IR and NMR reaction monitoring, can provide valuable insights into the kinetics and mechanisms of reactions involving pyridinium salts. researchgate.net These techniques allow for the direct observation of species as they form and react, offering a more complete picture than traditional endpoint analysis. For example, in-situ monitoring could be used to study the formation and reactivity of the pyridinium ylide generated from this compound.
Surface-enhanced Raman spectroscopy (SERS) coupled with electrochemistry is another powerful tool for mechanistic studies, particularly for understanding the behavior of pyridinium compounds at electrode surfaces. rsc.org This technique can provide information about adsorbed species and their orientation, which is critical for applications in electrocatalysis. rsc.org Furthermore, high-resolution mass spectrometry (HRMS) will continue to be an indispensable tool for the characterization of novel products and the identification of trace byproducts, which can sometimes lead to the discovery of new reaction pathways. acs.orgmdpi.com
| Characterization Technique | Information Gained | Potential Application for this compound |
| In-situ IR/NMR Spectroscopy | Reaction kinetics, identification of intermediates | Studying the formation and reactivity of the corresponding pyridinium ylide |
| Surface-Enhanced Raman Spectroelectrochemistry (SERS) | Identification of adsorbed species at electrode surfaces | Investigating its potential role in electrocatalytic processes |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination, structural elucidation of products | Characterizing novel compounds synthesized from this pyridinium salt |
Synergistic Approaches with Machine Learning and Artificial Intelligence in Chemical Design
Functional Materials with Tailored Properties from Pyridinium Scaffolds
The inherent properties of the pyridinium ring, such as its aromaticity and positive charge, make it an attractive building block for a wide range of functional materials. nih.gov Future research on this compound will likely focus on its incorporation into advanced materials with tailored properties.
One area of significant potential is the development of novel ionic liquids. rsc.org By modifying the carboxymethyl group and exchanging the bromide anion, a diverse library of pyridinium-based ionic liquids with varying physicochemical properties can be synthesized. mdpi.com These materials could find applications as green solvents, catalysts, or electrolytes. rsc.org
The pyridinium scaffold is also a key component in many biologically active molecules and materials. nih.govmdpi.com Research into the antimicrobial properties of materials derived from this compound is a promising direction. Cationic polymers incorporating pyridinium moieties have shown potent antimicrobial activity, and this pyridinium salt could serve as a valuable monomer in the synthesis of such materials. mdpi.com Additionally, the ability of pyridinium compounds to interact with biological systems makes them interesting candidates for drug delivery applications. unl.pt
Finally, the electronic properties of pyridinium salts make them suitable for applications in materials science, such as in the development of new catalysts or components for electronic devices. The functionalization of the pyridinium ring and the side chain offers a high degree of tunability, allowing for the fine-tuning of the material's properties for specific applications.
Q & A
Basic Research Questions
Q. How can the synthesis of 1-(Carboxymethyl)pyridin-1-ium bromide be optimized for higher yield and purity?
- Methodological Answer : Optimization typically involves varying reaction parameters such as solvent choice (e.g., acetonitrile vs. toluene), temperature (e.g., reflux vs. room temperature), and stoichiometric ratios of reagents. For example, highlights the use of K₂CO₃ (2 equiv) in acetonitrile under reflux to achieve 78% yield for a related pyridinium salt reaction. Parallel approaches, such as adjusting reaction time or employing phase-transfer catalysts, can further enhance efficiency. Characterization via NMR and HRMS (as in ) is critical to confirm purity .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR (to confirm proton environments and carboxymethyl group integration) and HRMS (for molecular ion validation, as demonstrated in ).
- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software ( ) resolves 3D structure and confirms bromide counterion placement. For example, provides a crystallographic model for a structurally analogous pyridinium bromide, detailing orthorhombic space groups and lattice parameters .
Q. How does solvent polarity influence the solubility and stability of this compound?
- Methodological Answer : Systematic solubility studies in polar (e.g., water, DMSO) vs. nonpolar solvents (e.g., hexane) can be conducted using gravimetric or UV-Vis methods. notes that pyridinium salts like TPE+-Br⁻ exhibit aggregation-induced emission in THF/hexane mixtures, suggesting solvent polarity impacts both solubility and photophysical behavior. Stability under varying pH and temperature should also be assessed via accelerated degradation studies .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Kinetic studies (e.g., monitoring reaction progress via HPLC or in situ IR) can elucidate whether the carboxymethyl group participates in transition-state stabilization. Computational modeling (DFT or MD simulations) may reveal charge distribution and electrophilic sites, as seen in ’s analysis of pyridinium-based ionic liquids. Isotopic labeling (e.g., ²H or ¹³C) of the carboxymethyl group could track bond cleavage pathways .
Q. Can this compound act as a corrosion inhibitor for carbon steel in saline environments, and what is the adsorption mechanism?
- Methodological Answer : Electrochemical techniques (e.g., potentiodynamic polarization, EIS) in 3.5% NaCl solutions (as in ) can assess inhibition efficiency. Surface analysis (SEM-EDS, XPS) identifies adsorption layers. Competitive adsorption models (Langmuir vs. Freundmuir isotherms) determine whether the carboxymethyl group enhances binding to metal surfaces via chelation or electrostatic interactions .
Q. How does this compound perform in luminescent materials or aggregation-induced emission (AIE) systems?
- Methodological Answer : AIE activity can be tested by dissolving the compound in THF/hexane mixtures and monitoring fluorescence intensity (PL spectra) as solvent polarity changes ( ). Functionalization with π-conjugated groups (e.g., TPE derivatives) may enhance emission properties. Time-resolved fluorescence spectroscopy quantifies excited-state dynamics .
Q. What role does the carboxymethyl group play in modulating the compound’s ionic liquid properties (e.g., conductivity, thermal stability)?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and phase transitions. Conductivity measurements (impedance spectroscopy) compare ionic mobility with non-carboxymethylated analogs. Molecular dynamics simulations (e.g., using LAMMPS) model ion-pair interactions and hydrogen-bonding networks influenced by the carboxymethyl moiety .
Data Contradiction Analysis
Q. Discrepancies in reported crystallographic data for pyridinium bromides: How to resolve them?
- Methodological Answer : Cross-validate unit cell parameters (e.g., a, b, c, space group) using multiple datasets (e.g., vs. 15). SHELXL refinement ( ) with high-resolution data reduces errors. If twinning or disorder is present (common in ionic crystals), use TWINLAW or ADDSYM in Olex2 to correct symmetry misassignments .
Q. Conflicting solubility profiles in literature: Are these due to polymorphic forms or impurities?
- Methodological Answer : Recrystallize the compound from different solvents (e.g., ethanol vs. acetone) and analyze via PXRD to identify polymorphs. Purity checks (HPLC, elemental analysis) rule out impurity effects. Solubility studies should specify temperature and agitation methods to ensure reproducibility .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
